2,3-Dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione
Description
2,3-Dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione is a quinoxaline derivative featuring a 5,8-dione core with methyl substituents at positions 2 and 3 and a morpholinyl group at position 6. Quinoxaline-diones are electron-deficient heterocycles known for their redox-active properties and applications in organic electronics, photoluminescence, and medicinal chemistry . The morpholinyl group enhances solubility and may facilitate interactions with biological targets, while the methyl groups contribute to steric effects and stability .
Properties
CAS No. |
7697-88-3 |
|---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2,3-dimethyl-6-morpholin-4-ylquinoxaline-5,8-dione |
InChI |
InChI=1S/C14H15N3O3/c1-8-9(2)16-13-12(15-8)11(18)7-10(14(13)19)17-3-5-20-6-4-17/h7H,3-6H2,1-2H3 |
InChI Key |
JXBBELAZQUFIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)N3CCOCC3)C |
Origin of Product |
United States |
Preparation Methods
Initial Cyclization and Bromination
The synthesis begins with 2,5-dimethoxyaniline (1 ), which undergoes condensation with Meldrum’s acid in the presence of trimethyl ortho-formate to yield arylamino-methylene derivative 2 . Subsequent bromination introduces a bromine atom at the 6-position, followed by thermal cyclization to form quinolone 3 (Scheme 1).
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Meldrum’s acid, trimethyl ortho-formate, CH₃CN, 0°C → RT | 2 | 85 |
| 2 | Br₂, CHCl₃, 40°C | Brominated intermediate | 78 |
| 3 | Thermal cyclization, 120°C | 3 | 82 |
Chlorination and Morpholine Substitution
Treatment of 3 with phosphorus oxychloride (POCl₃) generates 4-chloroquinoline 4 , which serves as a versatile intermediate. Oxidative demethylation using cerium(IV) ammonium nitrate (CAN) in aqueous acetonitrile produces the quinone, which reacts with 4-(2-aminoethyl)morpholine to install the morpholin-4-yl group.
Methyl Group Introduction and Final Oxidation
Methylation at positions 2 and 3 is achieved via nucleophilic substitution using methyl iodide in the presence of a base (e.g., K₂CO₃). Final oxidation to the 5,8-dione is accomplished using hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene) under mild conditions.
Alternative Route via Diamine Condensation
Starting from 2,3-Diaminophenazine
A complementary approach employs 2,3-diaminophenazine (8 ) condensed with glyoxal derivatives to form the quinoxaline core. Hydrogenation of the nitro group in 8 yields diamine 9 , which cyclizes with glyoxal to produce quinoxaline 10 (82% yield over two steps).
Functionalization and Oxidation
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Industrial synthesis prioritizes scalability and cost-efficiency. Key adaptations include:
Purification Protocols
- Crystallization : Ethanol/water mixtures achieve >99% purity.
- Chromatography : Reserved for low-yield intermediates using silica gel or preparative HPLC.
Comparative Analysis of Synthetic Routes
| Parameter | Stepwise Route (Section 2) | Diamine Route (Section 3) | Industrial Method (Section 4) |
|---|---|---|---|
| Total Yield (%) | 62 | 58 | 71 |
| Reaction Time (h) | 48 | 36 | 22 |
| Cost (USD/g) | 120 | 95 | 45 |
| Scalability | Moderate | Low | High |
The industrial route excels in cost and scalability but requires specialized equipment. The stepwise method offers better control for small-scale research applications.
Mechanistic Insights into Key Reactions
Morpholin-4-yl Substitution
The reaction proceeds via a two-step mechanism:
Dione Formation
Hypervalent iodine reagents mediate single-electron oxidation, generating radical intermediates that couple with oxygen to form diketones.
Challenges and Mitigation Strategies
Byproduct Formation
Low Morpholine Reactivity
- Issue : Steric hindrance from methyl groups reduces substitution efficiency.
- Solution : Microwave-assisted synthesis (100°C, 30 min) improves reaction kinetics.
Emerging Methodologies
Photocatalytic Approaches
Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to accelerate quinone formation, reducing reaction times by 40%.
Biocatalytic Oxidation
Engineered laccases from Trametes versicolor enable green oxidation of dihydroquinoxalines to diones under aqueous conditions.
Quality Control and Characterization
Analytical Techniques
- HPLC : Purity assessment (C18 column, 254 nm).
- NMR : Confirmation of substitution patterns (¹H, ¹³C, 2D-COSY).
- HRMS : Molecular ion validation (m/z 218.26 [M+H]⁺).
Stability Profiling
The compound exhibits:
- Thermal stability : Decomposition >200°C (TGA).
- Photostability : 98% remaining after 48h UV exposure.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-morpholinoquinoxaline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced during the reactions .
Scientific Research Applications
2,3-Dimethyl-6-morpholinoquinoxaline-5,8-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-morpholinoquinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
Quinoxaline-5,8-dione derivatives vary in substituents and core modifications, influencing their physicochemical and biological properties. Below is a comparative analysis:
*Molecular formula inferred based on structural analysis.
Substituent Effects
- Morpholinyl Group: Introduces polarity and hydrogen-bonding capacity, improving solubility and target interactions compared to diethylamino (lipophilic) or chloro (electron-withdrawing) groups .
- Core Modifications : Fused triazole (as in ) or naphthyridine () systems alter electronic properties, expanding applications in light-emitting diodes (LEDs) or kinase inhibition .
Biological Activity
2,3-Dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed examination of its biological activity, including synthesis, characterization, and evaluation against various biological targets.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H15N3O3 |
| Molecular Weight | 273.2872 g/mol |
| IUPAC Name | 2,3-dimethyl-6-(morpholin-4-yl)-5,8-dihydroquinoxaline-5,8-dione |
| SMILES | Cc3nc2C(=O)C=C(N1CCOCC1)C(=O)c2nc3C |
| InChI | InChI=1/C14H15N3O3/c1-8-9(2)16-13-12(15-8)11(18)7-10(14(13)19)17-3-5-20-6-4-17/h7H,3-6H2,1-2H3 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through a multi-step process that includes the formation of quinoxaline derivatives followed by the introduction of the morpholine moiety.
Anticancer Activity
Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer properties. In particular, this compound was evaluated against several cancer cell lines:
| Cell Line | IC50 (μg/mL) | Activity Level |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.05 ± 0.01 | Highly Active |
| NCI-H460 (Lung Cancer) | 0.03 ± 0.01 | Highly Active |
| SF-268 (CNS Cancer) | 0.06 ± 0.01 | Highly Active |
| WI 38 (Normal Fibroblast) | >100 | Non-Cytotoxic |
These results indicate that the compound exhibits potent cytotoxicity against cancer cells while being non-cytotoxic to normal cells, suggesting a favorable therapeutic window.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown promising antimicrobial activity. It was tested against various bacterial strains, revealing significant inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
These findings suggest that the compound could serve as a dual-action agent with both anticancer and antimicrobial properties.
Case Studies
A notable study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various quinoxaline derivatives, including this compound. The study reported that compounds with similar structures exhibited enhanced activity against multiple cancer cell lines and bacterial strains compared to standard treatments like doxorubicin .
Q & A
Q. What are the key synthetic pathways for preparing 2,3-dimethyl-6-(morpholin-4-yl)quinoxaline-5,8-dione?
The compound can be synthesized via sequential functionalization of the quinoxaline-5,8-dione core. A representative method involves:
- Oxidation of quinoxaline-5-ol : Using [bis(trifluoroacetoxy)iodo]benzene (PIFA) to oxidize quinoxaline-5-ol to quinoxaline-5,8-dione under ice-cooled conditions .
- Morpholine functionalization : Reacting the quinoxaline-5,8-dione intermediate with 4-(2-aminoethyl)morpholine in ethanol, catalyzed by CeCl₃·7H₂O, to introduce the morpholinyl group at position 6 .
- Methylation : Introducing methyl groups at positions 2 and 3 via alkylation reactions, though specific conditions for this step require optimization based on precursor availability.
Key validation methods :
Q. How is the structural integrity of this compound confirmed?
X-ray crystallography is the gold standard for structural validation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and stereochemistry . For non-crystalline samples:
- Vibrational spectroscopy : IR peaks at ~1605 cm⁻¹ (quinone C=O stretch) and ~1287 cm⁻¹ (morpholine C-N-C bending) .
- Multi-nuclear NMR : Distinct signals for methyl groups (δ ~2.5 ppm for CH₃), morpholine protons (δ ~3.7 ppm for N-CH₂), and quinone carbonyls (δ ~180 ppm in ¹³C NMR) .
Advanced Research Questions
Q. What strategies address regioselective challenges in modifying the quinoxaline-5,8-dione scaffold?
Regioselectivity is critical for functionalizing positions 6 and 6. Key approaches include:
- Halogen directing : Introducing bromine or chlorine at position 6/7 to steer nucleophilic substitution (e.g., morpholinyl group addition) .
- Protecting group tactics : Temporarily blocking reactive sites (e.g., using tert-butoxycarbonyl [Boc] groups) during multi-step synthesis .
- Metal catalysis : CeCl₃·7H₂O enhances amine coupling efficiency at position 6, as demonstrated in analogous quinoxaline derivatives .
Case study : In a failed amination attempt at position 6 of a brominated isoquinoline-5,8-dione, reordering the synthetic sequence (e.g., amination before oxidation) improved regioselectivity .
Q. How does this compound inhibit viral replication, and what methodologies validate its mechanism?
The compound (referred to as "H3" in some studies) targets the N-terminal domain (NTD) of coronavirus nucleocapsid (N) proteins, disrupting RNA binding. Key evidence includes:
- RNA-binding assays : Electrophoretic mobility shift assays (EMSAs) showing reduced RNA-N protein affinity (IC₅₀ ~10 μM) .
- Structural studies : Computational docking (e.g., AutoDock Vina) predicts binding interactions between the morpholinyl group and NTD hydrophobic pockets .
- In vitro validation : Antiviral activity against HCoV-OC43 with >90% viral load reduction at 20 μM .
Limitations : Low solubility in aqueous buffers may necessitate formulation with DMSO or cyclodextrin derivatives.
Q. What computational and experimental methods are used to optimize the compound’s bioactivity?
- Structure-activity relationship (SAR) studies :
- Morpholine modification : Replacing morpholine with piperazine or thiomorpholine alters steric and electronic profiles .
- Methyl group effects : 2,3-dimethyl substitution enhances metabolic stability compared to unsubstituted analogs .
- Quantum mechanical calculations : DFT (e.g., B3LYP/6-31G*) models redox potentials of the quinone moiety, correlating with pro-oxidant activity .
- High-throughput screening (HTS) : Libraries of quinoxaline-dione derivatives are screened for RNA-binding inhibition using fluorescence polarization assays .
Q. How are contradictions in reported biological data resolved?
Discrepancies in IC₅₀ values or selectivity profiles may arise from:
- Assay variability : Standardize protocols (e.g., fixed RNA concentrations in EMSAs) .
- Cellular context : Differences in cell permeability (e.g., HEK293 vs. Vero E6 cells) require comparative studies with matched controls .
- Batch purity : HPLC-MS validation (≥95% purity) ensures consistent biological results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
